molecular formula C10H12N2O2 B12999897 6-(Cyclopropylamino)-5-methylnicotinic acid

6-(Cyclopropylamino)-5-methylnicotinic acid

Cat. No.: B12999897
M. Wt: 192.21 g/mol
InChI Key: ANFZDDYYKLWRCZ-UHFFFAOYSA-N
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Description

6-(Cyclopropylamino)-5-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a cyclopropylamino group attached to the sixth position and a methyl group attached to the fifth position of the nicotinic acid ring. Nicotinic acids are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylamino)-5-methylnicotinic acid typically involves the following steps:

    Cyclopropylamine Addition: The starting material, 5-methylnicotinic acid, undergoes a nucleophilic substitution reaction with cyclopropylamine. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like triethylamine to facilitate the reaction.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for the continuous addition of reactants and removal of products, leading to higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylamino)-5-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the cyclopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a catalyst in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with different substituents replacing the cyclopropylamino group.

Scientific Research Applications

6-(Cyclopropylamino)-5-methylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylamino)-5-methylnicotinic acid involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methylnicotinic acid: Lacks the cyclopropylamino group.

    6-Aminonicotinic acid: Contains an amino group instead of a cyclopropylamino group.

    6-(Cyclopropylamino)nicotinic acid: Lacks the methyl group at the fifth position.

Uniqueness

6-(Cyclopropylamino)-5-methylnicotinic acid is unique due to the presence of both the cyclopropylamino group and the methyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-(cyclopropylamino)-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-6-4-7(10(13)14)5-11-9(6)12-8-2-3-8/h4-5,8H,2-3H2,1H3,(H,11,12)(H,13,14)

InChI Key

ANFZDDYYKLWRCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC2CC2)C(=O)O

Origin of Product

United States

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